1-(2,5-dimethoxybenzyl)-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multi-step chemical reactions, including reductive amination, amide hydrolysis, and N-alkylation processes. For example, the synthesis of various piperazine derivatives has been demonstrated through procedures that yield compounds with significant bioactivity, indicating the potential for diverse chemical modifications and the ability to tailor the synthesis for specific functional properties (Yang Fang-wei, 2013).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their chemical behavior and interaction with biological systems. X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the structures, revealing details about the arrangement of atoms and the configuration of the molecules. Studies on similar compounds, like the 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one derivatives, provide insights into the molecular conformations and the impact of substituents on the molecule's geometry (Z. Karczmarzyk & W. Malinka, 2004).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including halogenation, alkylation, and acylation, which significantly affect their chemical properties and potential applications. The reactivity can be tailored by modifying the substituents on the piperazine ring, leading to compounds with desired chemical behaviors and biological activities. The synthesis and analysis of regioisomeric bromodimethoxy benzyl piperazines highlight the intricate relationship between chemical structure and reactivity (Karim M. Abdel-Hay et al., 2014).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and substituents. These properties are critical for the compound's application in different fields, including pharmaceuticals and materials science. Studies on the crystalline forms of piperazine derivatives, through slow evaporation of solvent mixtures, reveal the impact of molecular structure on the physical state and stability of these compounds (Robin A Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties of "1-(2,5-dimethoxybenzyl)-4-(2-pyridinyl)piperazine" and related compounds, such as acidity/basicity, electrophilic/nucleophilic reactivity, and binding affinity to biological targets, are crucial for their potential applications. The structure-activity relationship studies, including receptor binding assays, provide insights into the interaction mechanisms and the potential for designing compounds with specific biological activities (Li Gu-ca, 2014).
properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-22-16-6-7-17(23-2)15(13-16)14-20-9-11-21(12-10-20)18-5-3-4-8-19-18/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYMNVFKGPEVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5268753 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.